1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and its derivatives involves efficient synthetic routes that provide these compounds in high yields. Bernardino et al. (2007) detailed the synthesis of similar pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with antiviral activities, demonstrating the versatility of pyrazole carboxylic acids in medicinal chemistry (Bernardino et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids has been studied using various spectroscopic methods. Zia-ur-Rehman et al. (2008) investigated the structure of a similar compound, revealing that the pyrazole ring is approximately coplanar with its amino and carboxyl groups and highlighted the importance of intramolecular hydrogen bonding (Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives demonstrate the compound's reactivity and potential for further modification. Yıldırım et al. (2005) described functionalization reactions of similar pyrazole carboxylic acids, providing insights into the compound's reactivity and potential applications in medicinal chemistry (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and related compounds have been explored through experimental and theoretical studies. Viveka et al. (2016) focused on the combined experimental and theoretical studies of a biologically important pyrazole-4-carboxylic acid derivative, providing valuable information on its physical characteristics (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives have been studied extensively to understand their potential applications. Studies on their reactivity, stability, and interaction with biological targets are crucial for developing new pharmaceuticals and materials. For instance, the synthesis and antibacterial screening of pyrazolo[3,4-b]pyridine-4-carboxylic acids by Maqbool et al. (2014) highlight the chemical properties and potential antimicrobial applications of these compounds (Maqbool et al., 2014).
Scientific Research Applications
Synthesis of Heterocyclic Derivatives : The cyclization of pyrrolidinocarboxamide derivatives of this compound led to the formation of imminium salts, which were transformed into corresponding ketones and then reduced to create heterocyclic derivatives (Massa, Mai, Artico, & Corelli, 1990).
Structural and Spectral Investigations : Research focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This involved characterizing the compound using various spectroscopic techniques and X-ray diffraction (Viveka et al., 2016).
Antimicrobial Activity : Derivatives synthesized from this compound exhibited antibacterial and antifungal activities. This highlights its potential application in creating new antimicrobial agents (Farghaly & El-Kashef, 2005).
Potential NLO Materials : N-substituted derivatives of 5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized, revealing their potential as nonlinear optical (NLO) materials, especially in optical limiting applications (Chandrakantha et al., 2013).
Cancer Treatment Applications : Derivatives of this compound have been studied as inhibitors of Aurora kinase, indicating potential usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Pyrimidine Derivatives : Studies have been conducted on the synthesis of pyrazole-based pyrimidine scaffolds, which are significant in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019).
Chemosensor Applications : The compound has been used in the synthesis of colorimetric chemosensors for metal ion detection, demonstrating its utility in analytical chemistry (Aysha et al., 2021).
Antiviral Activity : Certain derivatives showed antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, suggesting their potential in antiviral drug development (Bernardino et al., 2007).
Future Directions
properties
IUPAC Name |
1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWVLCHBFVAAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151533 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
116834-08-3 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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